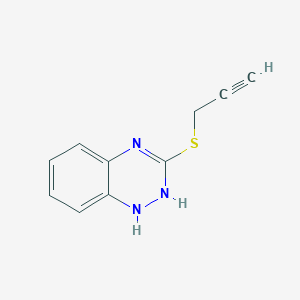
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a propynylthio group attached to the benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine typically involves the reaction of 1,2,4-benzotriazine with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:
- Dissolve 1,2,4-benzotriazine in anhydrous dimethylformamide (DMF).
- Add sodium hydride to the solution to generate the benzotriazine anion.
- Slowly add propargyl bromide to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The propynylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit protein kinases involved in cell signaling pathways.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-Propynylthio)-4H-1,2,4-triazole: Similar structure with a triazole ring instead of a benzotriazine ring.
3-(2-Propynylthio)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.
3-(2-Propynylthio)-1,2,4-oxadiazole: Features an oxadiazole ring, which can influence its reactivity and stability.
Uniqueness
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
203114-65-2 |
|---|---|
Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
3-prop-2-ynylsulfanyl-1,2-dihydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C10H9N3S/c1-2-7-14-10-11-8-5-3-4-6-9(8)12-13-10/h1,3-6,12H,7H2,(H,11,13) |
InChI Key |
YYOWNXGPVUPTCS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















